4,5-Dimethyl-2-pyrimidinol hydrochloride
Description
4,5-Dimethyl-2-pyrimidinol hydrochloride (CAS 92000-23-2) is a substituted pyrimidine derivative with a hydrochloride salt formulation. Pyrimidine derivatives are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound features methyl groups at the 4 and 5 positions and a hydroxyl group at position 2, which is neutralized by hydrochloric acid to form the hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5,6-dimethyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-3-7-6(9)8-5(4)2;/h3H,1-2H3,(H,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCNVUHATLZBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-pyrimidinol hydrochloride typically involves the reaction of 4,5-dimethylpyrimidine with hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-pyrimidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrimidine N-oxides, and reduced pyrimidine derivatives .
Scientific Research Applications
4,5-Dimethyl-2-pyrimidinol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-pyrimidinol hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,6-Dimethyl-2-pyrimidinol Hydrochloride
This positional isomer (CAS 34289-60-6) differs in the placement of methyl groups (4,6 vs. 4,5). Key data from include:
| Property | 4,6-Dimethyl-2-pyrimidinol Hydrochloride |
|---|---|
| Molecular Formula | C₆H₈N₂O·HCl |
| Molecular Weight | 160.60 g/mol |
| Purity | >98.0% (HPLC) |
| Synonyms | 2-Hydroxy-4,6-dimethylpyrimidine HCl |
No direct solubility data are provided, but hydrochlorides generally exhibit good water solubility due to ionic character .
Pyridoxal Hydrochloride
Pyridoxal hydrochloride (CAS 65-22-5), a vitamin B₆ analog, shares the hydrochloride salt feature but has a pyridine ring instead of pyrimidine. Its structure includes hydroxyl and aldehyde functional groups, enabling distinct biochemical interactions (e.g., coenzyme activity). Unlike 4,5-dimethyl-2-pyrimidinol HCl, it is widely used in metabolic and neurological therapies .
Dopamine Hydrochloride
Dopamine HCl (CAS 62-31-7) is a catecholamine derivative with a benzenediol core. It is freely soluble in water and methanol, properties driven by its polar hydroxyl groups and ionic nature. While structurally distinct from pyrimidinol derivatives, its hydrochloride formulation underscores the role of salt formation in enhancing stability and bioavailability for pharmaceutical use .
Data Table: Key Hydrochloride Derivatives
*Molecular weight inferred from structural similarity to 4,6 isomer.
Research Findings and Implications
- Structural Effects on Bioactivity: Positional isomerism (4,5 vs. 4,6 methyl) may alter hydrogen bonding or steric interactions, influencing receptor binding in drug candidates. For example, pyrimidinol derivatives are explored as kinase inhibitors, where substituent positions critically modulate selectivity .
- Salt Formation Advantages: Hydrochloride salts improve solubility and stability for pyrimidine analogs, as seen in dopamine HCl’s clinical success.
- Analytical Challenges: Limited data on 4,5-dimethyl-2-pyrimidinol HCl highlight gaps in public literature. Techniques like HPLC (used for 4,6 isomer) could be adapted for purity assessment .
Q & A
Basic Research Question
- NMR spectroscopy : ¹H NMR (DMSO-d6) identifies methyl groups (δ 2.1–2.3 ppm) and hydroxyl protons (δ 10–12 ppm). ¹³C NMR confirms the pyrimidine ring carbons (δ 150–160 ppm).
- IR spectroscopy : Stretching vibrations for C=N (1650 cm⁻¹) and O–H (3200–3400 cm⁻¹) validate functional groups.
- Mass spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H]⁺ (expected m/z ~161 for C₆H₉N₂O·HCl). Compare with PubChem data for structural analogs .
What role does the hydrochloride counterion play in the compound’s stability under varying pH conditions?
Advanced Research Question
The hydrochloride salt enhances aqueous solubility but may hydrolyze in alkaline environments.
- pH-dependent stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH) at pH 1–10. Monitor via HPLC for degradation products (e.g., free pyrimidinol).
- Ionic interactions : The Cl⁻ counterion stabilizes the protonated pyrimidinol, reducing tautomerization. Compare with non-ionic derivatives (e.g., 4,5-Dimethyl-2-pyrimidinol) to isolate salt effects .
How can researchers design experiments to investigate tautomeric behavior in solution?
Advanced Research Question
- Variable-temperature NMR : Track proton shifts in D₂O or DMSO-d6 from 25°C to 60°C to detect keto-enol tautomerism.
- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict energetically favored tautomers. Reference studies on thione analogs, where tautomerism impacts reactivity .
What are the key physical properties of this compound compared to its base form?
Basic Research Question
*Estimated based on analogous hydrochloride salts .
How do steric effects from methyl groups influence reactivity in nucleophilic substitution reactions?
Advanced Research Question
The 4,5-dimethyl groups create steric hindrance, directing electrophilic attacks to the less hindered C2 position.
- Experimental design : React with iodomethane in DMF/K₂CO₃. Monitor regioselectivity via LC-MS.
- Comparative analysis : Contrast with unsubstituted pyrimidinol hydrochlorides to quantify steric impacts .
What analytical strategies validate purity in pharmacological studies?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
